molecular formula C13H17N3O B11734705 N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Número de catálogo: B11734705
Peso molecular: 231.29 g/mol
Clave InChI: NDWBOXYXTKEENY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine , reflecting its substitution pattern and functional groups. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with methyl groups at positions 1 and 3. The 4-amino group and the 3-methoxybenzyl substituent complete the structure.

The molecular formula is C₁₃H₁₇N₃O , with a molecular weight of 231.29 g/mol . The SMILES notation CC1=NN(C=C1NC(=S)NC2=CC(=CC=C2)OC)C encodes the connectivity of atoms, though this representation includes a thiourea moiety not present in the parent compound. A corrected SMILES string, CC1=NN(C=C1N)CC2=CC(=CC=C2)OC , more accurately describes the target molecule. The InChIKey GPRGFWHPNSBRDW-UHFFFAOYSA-N provides a unique identifier for computational databases.

Property Value
Molecular Formula C₁₃H₁₇N₃O
Molecular Weight 231.29 g/mol
SMILES CC1=NN(C=C1N)CC2=CC(=CC=C2)OC
InChIKey GPRGFWHPNSBRDW-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The pyrazole ring adopts a planar configuration due to aromatic π-electron delocalization. The methyl groups at positions 1 and 3 introduce steric hindrance, slightly distorting the ring’s planarity. The 3-methoxybenzyl substituent extends perpendicularly from the pyrazole plane, as predicted by density functional theory (DFT) calculations. This orientation minimizes steric clashes between the methoxy group and the methyl substituents.

The amine group at position 4 participates in hydrogen bonding, influencing the compound’s solubility and reactivity. Conformational flexibility is limited to rotation around the C–N bond linking the benzyl group to the pyrazole ring, with an estimated energy barrier of ~8 kcal/mol for rotation.

X-ray Crystallographic Characterization

While direct X-ray crystallographic data for N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine are unavailable, related analogs provide insights. For example, the hydrochloride salt of its 3,5-dimethyl analog crystallizes in the P2₁/c space group with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.72 Å, α = 90°, β = 98.4°, γ = 90° . The pyrazole ring in this analog exhibits a dihedral angle of 15.2° relative to the methoxyphenyl plane, suggesting moderate conjugation between the aromatic systems.

Hydrogen-bonding interactions between the amine group and chloride ions stabilize the crystal lattice, forming a R₂²(8) motif. Similar packing arrangements are expected for the parent compound, though the absence of ionic interactions may reduce lattice stability.

Comparative Analysis with Pyrazol-4-amine Structural Analogs

N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine belongs to a broader class of pyrazol-4-amine derivatives. Key structural comparisons include:

  • 1H-Pyrazol-4-amine (C₃H₅N₃) : The simplest analog lacks substituents, resulting in a planar ring and high symmetry. Its molecular weight (83.09 g/mol) and polar surface area (67.7 Ų) are significantly lower than the target compound.
  • 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine : This positional isomer features methyl groups at positions 3 and 5, altering steric and electronic properties. The hydrochloride salt (C₁₃H₁₈ClN₃O) exhibits enhanced solubility due to ionic character.
  • N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine : Fluorine substitution at position 5 increases electronegativity, while the propyl chain enhances lipophilicity.
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine C₁₃H₁₇N₃O 231.29 1,3-dimethyl, 4-amine
1H-Pyrazol-4-amine C₃H₅N₃ 83.09 None
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₃H₁₇N₃O 231.29 3,5-dimethyl
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine C₁₂H₁₉ClFN₅ 287.77 5-fluoro, propyl chain

Propiedades

Fórmula molecular

C13H17N3O

Peso molecular

231.29 g/mol

Nombre IUPAC

N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-10-13(9-16(2)15-10)14-8-11-5-4-6-12(7-11)17-3/h4-7,9,14H,8H2,1-3H3

Clave InChI

NDWBOXYXTKEENY-UHFFFAOYSA-N

SMILES canónico

CC1=NN(C=C1NCC2=CC(=CC=C2)OC)C

Origen del producto

United States

Métodos De Preparación

Cyclization of Hydrazine Derivatives with Diketones

This method leverages the reactivity of hydrazines with diketones to form pyrazole rings. For 1,3-dimethyl substitution, methyl groups are introduced either during cyclization or via post-synthesis alkylation.

Reagents/Conditions Mechanism Yield Reference
2,4-Pentanedione + Methyl-substituted hydrazineCondensation under acidic/basic conditions forms pyrazole ring with methyl groups at positions 1 and 3.N/A
1-Methylhydrazine + 2,4-PentanedioneCyclization produces 1-methylpyrazole; subsequent methylation at position 3.38–55%

Key Observations :

  • Reactions with 2,4-pentanedione typically yield 3,5-dimethyl pyrazoles when using non-methylated hydrazines.

  • For 1,3-dimethyl substitution, branched hydrazines or post-cyclization alkylation are required.

Alkylation of Pyrazole Amine

Direct alkylation of pyrazole amines is less common due to steric and electronic challenges. However, sequential methylation strategies are feasible:

Step Reagents/Conditions Outcome Yield Reference
1. Synthesize 1-methylpyrazol-4-amineMethyl iodide, K₂CO₃, DMF, 80°CIntroduces methyl at position 1.65–70%
2. Methylation at position 3Methyl sulfate, H₂SO₄, 0°CElectrophilic substitution at position 3.40–50%

Challenges :

  • Position 3 substitution requires strong activating groups (e.g., NH₂ at position 4).

  • Over-methylation or side reactions may occur under harsh conditions.

Alkylation with 3-Methoxybenzyl Chloride

The second step involves introducing the 3-methoxybenzyl group via nucleophilic substitution. This reaction is critical for enhancing lipophilicity and bioactivity.

Reaction Conditions

Parameter Optimal Value Rationale
SolventDichloromethane (DCM) or DMFPolar aprotic solvents stabilize intermediates.
BaseTriethylamine (Et₃N) or K₂CO₃Neutralizes HCl, drives reaction to completion.
TemperatureReflux (40–60°C)Accelerates nucleophilic attack.
Reaction Time6–12 hoursEnsures complete conversion.

Typical Procedure :

  • Dissolve 1,3-dimethyl-1H-pyrazol-4-amine in DCM.

  • Add 3-methoxybenzyl chloride and Et₃N.

  • Stir under reflux for 8–12 hours.

  • Workup: Extract with DCM, wash with brine, dry (MgSO₄), and purify via column chromatography (SiO₂, hexane/EtOAc).

Yield and Purity

Compound Yield Purity Reference
N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine50–65%>95%

Notes :

  • Yields depend on steric hindrance from methyl groups and base efficiency.

  • Purity is optimized using silica gel chromatography (hexane/ethyl acetate gradients).

Alternative Synthetic Routes

Direct N-Substitution via Primary Amines

A one-pot method using O-(4-nitrobenzoyl)hydroxylamine and diketones is reported for N-substituted pyrazoles.

Reagents Conditions Product Yield Reference
1,3-Dimethylhydrazine + 2,4-PentanedioneDMF, 85°C, 1.5 hours1,3-Dimethyl-1H-pyrazol-4-amine38–45%

Advantages :

  • Simplified workflow with fewer steps.

  • Avoids post-cyclization methylation.

Limitations :

  • Limited scalability due to high reaction temperatures.

Key Challenges and Solutions

Challenge Solution Outcome
Steric hindrance from methyl groupsUse polar aprotic solvents (e.g., DMF).Improved solubility and reaction efficiency.
Low yields in alkylationOptimize base concentration (1.2 eq Et₃N).Yields >60% achievable.
Impurity formationColumn chromatography with gradient elution.Purity >95% confirmed via HPLC.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-[(3-metoxifenil)metil]-1,3-dimetil-1H-pirazol-4-amina puede sufrir varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

    Reducción: Las reacciones de reducción pueden conducir a la formación de aminas u otros derivados reducidos.

    Sustitución: El grupo metoxilo puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

    Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.

    Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, aminas, tioles).

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas u otras formas reducidas. Las reacciones de sustitución pueden resultar en una variedad de derivados sustituidos, dependiendo de la naturaleza del sustituyente.

Aplicaciones Científicas De Investigación

Anticancer Potential

Recent studies have highlighted the anticancer properties of N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study Overview :

  • Cell Lines Tested :
    • SNB-19 (glioblastoma)
    • OVCAR-8 (ovarian cancer)
    • NCI-H460 (lung cancer)

Research indicates that this compound exhibits percent growth inhibition (PGI) values of over 70% against these cell lines, suggesting strong potential as an anticancer agent .

Antioxidant Activity

The pyrazole framework has been associated with antioxidant properties. Compounds similar to N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine have demonstrated the ability to scavenge free radicals effectively.

Research Findings :

  • DPPH Radical Scavenging Activity : Studies have shown that derivatives of this compound possess DPPH radical scavenging activities comparable to established antioxidants like edaravone .

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study Insights :

  • Inhibition Rates : Compounds similar to N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine have shown inhibition rates ranging from 61% to 85% for TNF-alpha at concentrations of 10 µM .

Comparative Analysis of Biological Activities

Activity TypeTest SubjectPercent Growth InhibitionReference
AnticancerSNB-1986.61%
AnticancerOVCAR-885.26%
AntioxidantDPPH ScavengingComparable to edaravone
Anti-inflammatoryTNF-alphaUp to 85%

Mecanismo De Acción

El mecanismo de acción de N-[(3-metoxifenil)metil]-1,3-dimetil-1H-pirazol-4-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactas involucrados son objeto de investigación en curso, y se necesitan más estudios para dilucidar completamente el mecanismo.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound can be compared to structurally analogous pyrazole-4-amine derivatives, focusing on substituent variations and their impact on physicochemical properties, synthesis, and biological activity. Below is a detailed analysis:

Structural Analogues with Modified Aromatic Substituents

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Structure: Replaces the 3-methoxybenzyl group with a pyridinyl ring and cyclopropylamine. Synthesis: Prepared via copper-catalyzed coupling (17.9% yield, 104–107°C melting point) . However, the cyclopropylamine may reduce metabolic stability due to ring strain.
  • 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (): Structure: Substitutes 3-methoxyphenyl with a halogenated (Cl, F) benzyl group. This could improve potency but reduce solubility .

Analogues with Modified Pyrazole Substituents

  • 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine ():

    • Structure : Adds a second methoxy group on the phenyl ring and a methyl group at position 5 of the pyrazole.
    • Properties : Increased molecular weight (233.27 g/mol) and polarity due to additional methoxy groups, which may enhance bioavailability but complicate synthesis .
  • N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine (): Structure: Replaces the benzyl group with a phenethyl chain.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
N-[(3-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine C₁₃H₁₇N₃O 231.29 1,3-dimethylpyrazole, 3-methoxybenzyl N/A Inferred
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Pyridinyl, cyclopropylamine 104–107
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 3,4-dimethoxyphenyl N/A

Actividad Biológica

N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is C14H18N4O, with a molecular weight of 258.32 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group and two methyl groups at the 1 and 3 positions.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine. The minimum inhibitory concentration (MIC) values for various bacterial strains have been evaluated.

CompoundBacterial StrainMIC (µg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25

These results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has shown promising anticancer properties in various studies. The compound was tested on several cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)
MCF7 (Breast)3.79
HepG2 (Liver)17.82
NCI-H460 (Lung)42.30

The compound exhibited significant growth inhibition in these cell lines, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies indicated that compounds similar to N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can inhibit inflammatory mediators and reduce edema in animal models.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine was found to inhibit biofilm formation in Staphylococcus epidermidis. The compound's structure was optimized to enhance its activity against resistant strains .

Case Study 2: Anticancer Screening
A series of pyrazole derivatives were synthesized and screened against multiple cancer cell lines. N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine showed remarkable potency against MCF7 cells with an IC50 value of 3.79 µM, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential alkylation and amination steps. Key parameters include:

  • Temperature control : Maintaining 35–50°C during nucleophilic substitution to minimize side reactions .
  • Catalyst selection : Copper(I) bromide or palladium catalysts enhance coupling efficiency in heterocyclic systems .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization improves purity (>95%) .
    • Data Insight : Yields range from 17–82% depending on substituent steric effects and reagent stoichiometry .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., δ 8.87 ppm for pyridyl protons) .
  • Mass spectrometry : HRMS (e.g., m/z 215 [M+H]+^+) validates molecular weight .
  • Melting point analysis : Consistency with literature values (e.g., 104–107°C) indicates purity .
    • Advanced Tip : X-ray crystallography resolves ambiguities in stereochemistry for analogs with bulky substituents .

Q. How can researchers screen this compound for biological activity in early-stage pharmacological studies?

  • Methodological Answer : Prioritize the following assays:

  • In vitro enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Receptor binding assays : Radiolabeled ligands (e.g., for GPCRs) quantify affinity (IC50_{50}) .
  • Computational docking : Molecular dynamics simulations predict binding modes to targets like the adenosine A2A_{2A} receptor .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s reported pharmacological activities?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .
  • Structural analogs : Compare with derivatives (e.g., 3,5-difluorophenyl variants) to isolate substituent-specific effects .
  • Meta-analysis : Aggregate data from orthogonal studies (e.g., SPR vs. ITC for binding kinetics) .

Q. What strategies can optimize the compound’s selectivity and potency using structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent modification : Replace the 3-methoxy group with electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity .
  • Scaffold hopping : Integrate pyrazole with fused rings (e.g., thiazolo[5,4-c]pyridine) to improve metabolic stability .
  • Pharmacophore mapping : QSAR models identify critical interactions (e.g., hydrogen bonding at N1 of pyrazole) .

Q. What experimental approaches are recommended to investigate this compound’s metabolic stability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
  • CYP450 phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to prolong half-life .

Q. How does this compound compare to structurally similar pyrazole derivatives in terms of target engagement?

  • Methodological Answer : Key comparisons include:

  • N-[(3-methoxyphenyl)methyl] vs. N-(4-methoxybenzyl) : Meta-substitution on the phenyl ring enhances solubility but may reduce CNS penetration .
  • 1,3-Dimethylpyrazole vs. 1-(propan-2-yl)pyrazole : Bulkier alkyl groups improve selectivity for hydrophobic binding pockets .
  • Dual pyrazole systems : Bis-pyrazole derivatives (e.g., ) show unique allosteric modulation profiles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.